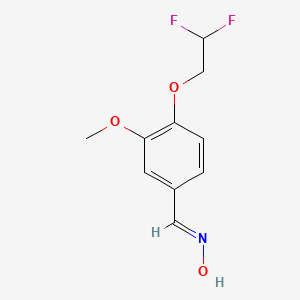

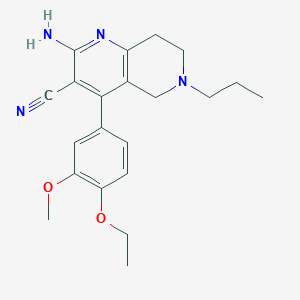

4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

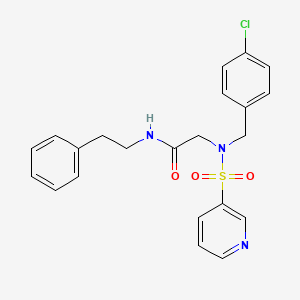

4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime, also known as DEBIO-0617, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxime ethers and has been found to exhibit promising pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Molecular Interactions

The crystal structures of methoxybenzaldehyde oxime derivatives have been extensively studied, revealing diverse conformations and hydrogen-bonding patterns. These studies contribute to our understanding of molecular arrangements and interactions in solid states, which is critical for the development of new materials and pharmaceuticals. The research on four derivatives of methoxybenzaldehyde oxime shows different conformations and hydrogen-bonding patterns, indicating the influence of methoxy groups and oxime units on the crystal structure and stability (Gomes et al., 2018).

Radiosynthesis and Biodistribution

In the field of radiopharmacy, novel fluorinated aldehyde-containing prosthetic groups have been developed for the labeling of peptides for positron emission tomography (PET) imaging. This includes the synthesis and evaluation of cyclic RGD peptides conjugated with fluorinated aldehyde groups, demonstrating the potential to tailor the biodistribution profile of radiotracers for improved imaging of cancer and other diseases (Glaser et al., 2008).

Molecular Docking and Inhibition Activity

The study of intermolecular interactions and molecular docking of 4-methoxybenzaldehyde highlights its potential inhibitory activity against Tyrosinase, a key enzyme in melanin production. This research provides insights into the development of inhibitors for cosmetic and therapeutic applications, demonstrating how molecular properties can influence enzyme inhibition (Ghalla et al., 2018).

Electrochemical Sensing

Research into the development of electrochemical sensors for vanillin detection showcases the application of methoxybenzaldehyde derivatives in analytical chemistry. The creation of selective and sensitive sensors based on fluorine-doped reduced graphene oxide decorated with gold nanoparticles for vanillin detection highlights the intersection of materials science and analytical chemistry, offering potential for quality control in food and pharmaceutical industries (Manikandan et al., 2022).

Renewable Epoxy Thermosets

The synthesis of renewable triphenols from lignin-derived phenols and aldehydes for the production of epoxy thermosets demonstrates the role of methoxybenzaldehyde derivatives in sustainable materials science. This research highlights the potential of lignin-derived compounds in creating fully renewable polymeric materials with tailored thermomechanical properties, contributing to the advancement of green chemistry and materials science (Zhao et al., 2018).

Eigenschaften

IUPAC Name |

(NE)-N-[[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-15-9-4-7(5-13-14)2-3-8(9)16-6-10(11)12/h2-5,10,14H,6H2,1H3/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIMKALSOILNKY-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843617.png)

![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2843629.png)

![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)